molecular formula C26H27F3N8O4 B298720 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B298720
M. Wt: 572.5 g/mol
InChI Key: LCYDDNRWJRRVHP-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a novel chemical compound that has been synthesized and studied extensively in recent years. This compound has shown promising results in scientific research applications, particularly in the field of biochemistry and physiology. The aim of

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves the inhibition of certain enzymes, including tyrosine kinases and proteases. This inhibition leads to the disruption of cellular signaling pathways, which can lead to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-cancer properties, as it induces apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular signaling pathways. Additionally, this compound has been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its ability to inhibit the activity of certain enzymes, which can lead to the disruption of cellular signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One direction is to further study its mechanism of action and its potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential toxicity and to develop methods to reduce its toxicity. Additionally, research can be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves a series of chemical reactions. The first step involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with benzaldehyde in the presence of a base to form 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde. The second step involves the reaction of the resulting compound with 4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine in the presence of hydrazine hydrate to form this compound.

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied in scientific research applications. This compound has been shown to have potential applications in the field of biochemistry and physiology. It has been studied for its ability to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. It has also been studied for its potential anti-cancer properties.

properties

Molecular Formula

C26H27F3N8O4

Molecular Weight

572.5 g/mol

IUPAC Name

4-morpholin-4-yl-N-[(E)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C26H27F3N8O4/c27-26(28,29)19-6-9-22(21(16-19)37(38)39)41-20-7-4-18(5-8-20)17-30-34-23-31-24(35-10-2-1-3-11-35)33-25(32-23)36-12-14-40-15-13-36/h4-9,16-17H,1-3,10-15H2,(H,31,32,33,34)/b30-17+

InChI Key

LCYDDNRWJRRVHP-OCSSWDANSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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